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molecular formula C5H3BrOS B1273759 3-Bromothiophene-2-carboxaldehyde CAS No. 930-96-1

3-Bromothiophene-2-carboxaldehyde

Cat. No. B1273759
M. Wt: 191.05 g/mol
InChI Key: BCZHCWCOQDRYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353102B2

Procedure details

3-Bromothiophene-2-carbaldehyde (3 g, 1.67 ml, 14.8 mmol, CAS RN 930-96-1) was dissolved in DME (180 mL) and the resulting solution was evacuated and purged with argon three times. Pd(Ph3P)4 (512 mg, 443 μmol) was added, the reaction flask purged again with argon and stirring was continued at RT for 15 min. Then 2M aqueous Na2CO3 solution was added (14.8 mL, 29.5 mmol) followed by phenylboronic acid (1.98 g, 16.2 mmol). Again the reaction flask was purged with argon and the reaction mixture was heated to 80° C. and stirred for 6.5 h. After evaporation of the solvent, the residue was taken up in Et2O and H2O and the layers were separated. The organic layer was dried over Na2SO4, filtered and evaporated. The crude residue was suspended in CH2Cl2 and n-heptane and the solid was filtered off. The filtrate was evaporated and the crude product purified by flash chromatography on silica gel (gradient EtOAc/n-heptane, 0% to 10%). The product-containing fractions were pooled and further purified by preparative HPLC to give the title compound as a yellow oil (0.939 g, 34%). MS (ESI): m/z=189.2 [M+H]+.
Quantity
1.67 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two
Quantity
512 mg
Type
catalyst
Reaction Step Three
Yield
34%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH:7]=[O:8].[C:9]1(B(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:9]1([C:2]2[CH:6]=[CH:5][S:4][C:3]=2[CH:7]=[O:8])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |^1:27,29,48,67|

Inputs

Step One
Name
Quantity
1.67 mL
Type
reactant
Smiles
BrC1=C(SC=C1)C=O
Name
Quantity
180 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
1.98 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Three
Name
Quantity
512 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting solution was evacuated
CUSTOM
Type
CUSTOM
Details
purged with argon three times
CUSTOM
Type
CUSTOM
Details
the reaction flask purged again with argon
ADDITION
Type
ADDITION
Details
Then 2M aqueous Na2CO3 solution was added (14.8 mL, 29.5 mmol)
CUSTOM
Type
CUSTOM
Details
Again the reaction flask was purged with argon
STIRRING
Type
STIRRING
Details
stirred for 6.5 h
Duration
6.5 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
H2O and the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
n-heptane and the solid was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product purified by flash chromatography on silica gel (gradient EtOAc/n-heptane, 0% to 10%)
CUSTOM
Type
CUSTOM
Details
further purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(SC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.939 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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